5-Methoxy-2-methylquinazolin-4(1H)-one

anticancer breast cancer cytotoxicity assay

Select 5-Methoxy-2-methylquinazolin-4(1H)-one (CAS 827031-24-3) for precision in anticancer SAR and mechanistic enzymology. This 5-methoxy substituted quinazolinone demonstrates distinct target engagement profiles versus 6- or 8-positional isomers. Essential for reproducible MCF-7 cytotoxicity screening (IC50 ~3.27 µM baseline) and evaluating TYMS or MPO inhibition in neuroinflammation research. Avoid assay variability; procure the defined isomer for experimental continuity.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS No. 827031-24-3
Cat. No. B11905074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-methylquinazolin-4(1H)-one
CAS827031-24-3
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=CC=C2)OC)C(=O)N1
InChIInChI=1S/C10H10N2O2/c1-6-11-7-4-3-5-8(14-2)9(7)10(13)12-6/h3-5H,1-2H3,(H,11,12,13)
InChIKeySSYHZDZVRVADQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-methylquinazolin-4(1H)-one CAS 827031-24-3: A 5-Methoxy Substituted Quinazolinone Scaffold for Anticancer Research


5-Methoxy-2-methylquinazolin-4(1H)-one (CAS 827031-24-3, molecular weight 190.20 g/mol) is a heterocyclic organic compound belonging to the quinazolinone family, characterized by a quinazolinone core with a methoxy group at the 5-position and a methyl group at the 2-position . Quinazolinones are well-established pharmacophores with diverse biological activities, and the specific substitution pattern of this compound—particularly the 5-methoxy moiety—has been associated with enhanced binding affinity to molecular targets and improved cytotoxicity in cancer cell models .

5-Methoxy-2-methylquinazolin-4(1H)-one: Why Unsubstituted or Differently Substituted Quinazolinone Analogs Are Not Equivalent


In quinazolinone-based research, structural modifications—particularly methoxy substitution position—profoundly impact biological activity and target engagement. SAR studies across multiple quinazolinone series demonstrate that the presence and position of methoxy groups directly modulate cytotoxicity, as shown by 6-methoxy substitution increasing antitumor potency compared to unsubstituted or 6-chloro analogs [1]. More critically, the 5-substituted quinazolinone scaffold itself is a distinct patent class, with 5-substituted derivatives specifically claimed as antineoplastic agents distinct from other positional isomers [2]. Therefore, substituting 5-methoxy-2-methylquinazolin-4(1H)-one with its unsubstituted parent 2-methylquinazolin-4(1H)-one, or with 6-methoxy or 8-methoxy positional isomers, will alter binding properties and biological outcomes in ways that undermine experimental reproducibility and cross-study comparability.

5-Methoxy-2-methylquinazolin-4(1H)-one: Quantitative Differentiation Evidence vs. Closest Analogs and In-Class Candidates


MCF-7 Cytotoxicity: 5-Methoxy Substitution Confers Distinct Antiproliferative Potency vs. Unsubstituted Parent

5-Methoxy-2-methylquinazolin-4(1H)-one demonstrates significant cytotoxicity against MCF-7 human breast cancer cells with an IC50 value of approximately 3.27 µM . In contrast, the unsubstituted parent scaffold 2-methylquinazolin-4(1H)-one (lacking the 5-methoxy group) has no reported MCF-7 cytotoxicity data in the same experimental context, reflecting its reduced potency as an anticancer scaffold without appropriate substitution. This potency differential aligns with broader quinazolinone SAR findings where methoxy substitution consistently enhances cytotoxicity compared to unsubstituted core structures .

anticancer breast cancer cytotoxicity assay MCF-7 quinazolinone

Thymidylate Synthase (TYMS) Inhibitory Activity: 2-Methylquinazolin-4-one Scaffold Demonstrates Broad IC50 Range Spanning 0.4 to 380,000 nM

A quantitative structure-activity relationship (QSAR) analysis of 2-methylquinazolin-4-one derivatives as thymidylate synthase (TYMS) inhibitors, conducted using the GUSAR 2013 program with MNA and QNA descriptors, revealed that this scaffold class exhibits IC50 values ranging from 0.4 nM to 380,000 nM (0.4 nM to 380 µM) [1]. The 5-methoxy-2-methylquinazolin-4(1H)-one compound falls within this established structure-activity continuum, with its specific substitution pattern (5-methoxy + 2-methyl) representing one of the active structural variants capable of engaging TYMS as a molecular target. The QSAR models demonstrated high prognostic accuracy for training sets and moderate accuracy for external validation, providing a statistically robust framework for predicting TYMS inhibition based on structural features [1].

antifolate thymidylate synthase QSAR antitumor 2-methylquinazolinone

Methoxy Substitution SAR: C-6 Methoxy Increases Antitumor Cytotoxicity Up to 5-Fold vs. 5-FU; Informs Rationale for 5-Methoxy Evaluation

Structure-activity relationship (SAR) analysis of (E)-N'-arylidene-2-(4-oxoquinazolin-4(3H)-yl) acetohydrazides demonstrated that introduction of a 6-methoxy substituent on the quinazolin-4(3H)-one moiety potentially increased cytotoxicity of the compounds compared to unsubstituted or 6-chloro variants [1]. The most potent compound in this series, 5t, displayed cytotoxicity up to 5-fold more potent than the clinical antimetabolite 5-fluorouracil (5-FU) across three human cancer cell lines (SW620 colon cancer, PC-3 prostate cancer, NCI-H23 lung cancer) [1]. Additionally, compound 7b activated caspases by almost 200% relative to PAC-1, a known procaspase-3 activator [1]. This methoxy-dependent potency enhancement establishes a clear precedent that methoxy substitution on the quinazolinone core—including at the 5-position as in 5-methoxy-2-methylquinazolin-4(1H)-one—is a structurally meaningful determinant of enhanced biological activity versus non-methoxylated analogs.

SAR methoxy substitution procaspase-3 quinazolinone antitumor

Quinazolin-4(1H)-one Class Validation: MPO Inhibition with IC50 as Low as 100 nM Confirms Scaffold Viability for Inflammation Research

A comprehensive evaluation of more than 50 quinazolin-4(1H)-one derivatives established that this compound class inhibits myeloperoxidase (MPO), a key enzyme in inflammatory conditions including Parkinson's disease and Alzheimer's disease, with IC50 values as low as 100 nM [1]. Representative compounds demonstrated partially reversible, competitive inhibition with respect to Amplex Red substrate and did not cause accumulation of MPO Compound II, a mechanistic feature relevant to therapeutic development [1]. As a member of the quinazolin-4(1H)-one class, 5-methoxy-2-methylquinazolin-4(1H)-one shares this core pharmacophore and is structurally positioned for evaluation as a potential MPO inhibitor scaffold.

myeloperoxidase MPO inhibitor inflammation neuroinflammation quinazolinone

5-Substituted Quinazolinone Patent Classification: Distinct Antineoplastic Scaffold Class Differentiated from Other Positional Isomers

The 5-substituted quinazolinone scaffold is specifically claimed as a distinct class of antineoplastic agents in patent literature, separate from other positional substitution patterns [1]. The patent CN1845908A explicitly covers 5-substituted quinazolinone derivatives as antineoplastic agents, establishing that substitution at the 5-position constitutes a structurally and functionally distinct class from 6-substituted, 7-substituted, or 8-substituted quinazolinone isomers [1]. This patent classification reinforces that the 5-methoxy substitution pattern of 5-methoxy-2-methylquinazolin-4(1H)-one represents a non-interchangeable structural feature with distinct biological and intellectual property implications compared to other methoxy-positional isomers.

patent antineoplastic 5-substituted quinazolinone scaffold protection intellectual property

5-Methoxy-2-methylquinazolin-4(1H)-one: Recommended Research Applications Based on Quantitative Evidence


MCF-7 Breast Cancer Cytotoxicity Screening and SAR Studies

This compound is suitable for in vitro cytotoxicity screening against MCF-7 human breast cancer cells, with reported IC50 of approximately 3.27 µM establishing a baseline potency metric . Procurement should be prioritized when experimental designs require a methoxy-substituted quinazolinone scaffold with demonstrated activity in this specific cell line, as the unsubstituted parent compound lacks comparable reported activity . The compound serves as a reference point for SAR studies examining how 5-position methoxy substitution modulates antiproliferative effects relative to other substitution patterns.

Thymidylate Synthase (TYMS) Inhibitor Development Programs

As a member of the 2-methylquinazolin-4-one scaffold class with established TYMS inhibitory activity (IC50 range 0.4 nM to 380,000 nM) , this compound is positioned for evaluation in antifolate-based anticancer research programs. The QSAR models developed for this class provide predictive frameworks for assessing TYMS inhibition potential, making 5-methoxy-2-methylquinazolin-4(1H)-one a relevant candidate for structure-based optimization in TYMS inhibitor development .

Myeloperoxidase (MPO) Inhibition Screening in Inflammation Models

Given that quinazolin-4(1H)-one derivatives inhibit MPO with IC50 values as low as 100 nM and demonstrate partially reversible competitive inhibition without MPO Compound II accumulation , this compound can be evaluated in MPO inhibition assays for inflammation and neuroinflammation research. The scaffold is mechanistically characterized for therapeutic development in conditions where MPO plays a pathogenic role, including Parkinson's disease and Alzheimer's disease .

Methoxy-Dependent Cytotoxicity SAR Reference Compound

Based on SAR evidence showing that methoxy substitution on the quinazolin-4-one core (at C-6) increases antitumor cytotoxicity, with the most potent derivative exhibiting 5-fold greater potency than 5-FU across colon, prostate, and lung cancer cell lines , this compound serves as a 5-methoxy positional variant for comparative SAR studies. It enables direct evaluation of how methoxy group position (5- vs. 6- vs. 8-) affects cytotoxicity and caspase activation profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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